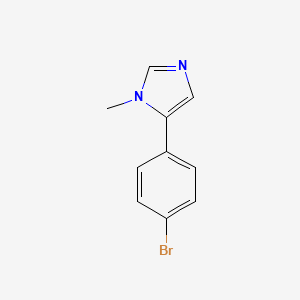

5-(4-Bromophenyl)-1-methylimidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRRZXCIOPPVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279049 | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136350-71-5 | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136350-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Exploration of Precursor Synthesis Routes

Synthesis of Substituted Phenyl Precursors

The primary phenyl precursor required is a 4-bromophenyl derivative suitable for cross-coupling reactions. (4-Bromophenyl)boronic acid is a key intermediate for this purpose, widely used in palladium-catalyzed Suzuki-Miyaura coupling reactions.

One common laboratory-scale synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080). For (4-bromophenyl)boronic acid, this typically involves the formation of 4-bromophenylmagnesium bromide from 4-dibromobenzene and magnesium, followed by reaction with trimethyl borate and subsequent acidic hydrolysis. A general and convenient protocol for this transformation involves the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of LiCl. organic-chemistry.org

Another route is the palladium-catalyzed borylation of aryl halides. For instance, aryl bromides can be coupled with pinacolborane in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base like triethylamine (B128534) to yield the corresponding arylboronate esters. organic-chemistry.org These esters are stable and can be readily isolated and used in subsequent coupling reactions.

Below is a table summarizing synthetic routes to key 4-bromophenyl precursors.

| Precursor | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Reference |

| (4-Bromophenyl)boronic acid | 4-Bromophenylmagnesium bromide, Trimethyl borate | - | High | |

| (4-Bromophenyl)boronic acid pinacol (B44631) ester | 4-Bromoiodobenzene, Bis(pinacolato)diboron | Palladium catalyst | High | |

| (S)-Ethyl 3-(4-bromophenyl)butanoate | (4-Bromophenyl)boronic acid, Ethyl crotonate | Rhodium(I) catalyst, (R)-BINAP | ~95% conversion | orgsyn.org |

| 4-Phenylphenol | 4-Bromophenol, Phenylboronic acid | Pd(PPh₃)₄, Base | >90% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Synthesis of Imidazole (B134444) Core Precursors

The imidazole core of the target molecule is 1-methylimidazole (B24206). There are several established methods for its synthesis. Industrially, the most common route is the acid-catalyzed methylation of imidazole with methanol (B129727). Another industrial method is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, ammonia (B1221849), and methylamine.

On a laboratory scale, 1-methylimidazole can be prepared by the methylation of imidazole. This can be achieved by first deprotonating imidazole with a strong base like sodium hydride to form the sodium salt, which is then reacted with a methylating agent such as methyl iodide. Alternatively, direct methylation of the pyridine-like nitrogen of imidazole followed by deprotonation can also yield the desired product.

For the synthesis of 5-substituted imidazoles, a halogenated imidazole precursor like 1-methyl-5-bromoimidazole or 1-methyl-5-nitroimidazole (B135252) can be utilized. nih.gov 1-Methyl-5-nitroimidazole can be synthesized via the nitration of 1-methylimidazole. nih.govresearchgate.net This nitro-substituted imidazole can then potentially be a substrate for various functional group transformations or coupling reactions. Studies have shown that the alkylation of 2-methyl-5-nitro-1H-imidazole can be achieved with good regioselectivity. researchgate.net

| Precursor | Starting Material(s) | Method | Key Reagents | Reference |

| 1-Methylimidazole | Imidazole, Methanol | Acid-catalyzed methylation | Acid catalyst | General Knowledge |

| 1-Methylimidazole | Glyoxal, Formaldehyde, Ammonia, Methylamine | Radziszewski reaction | - | General Knowledge |

| 1-Methylimidazole | Imidazole, Methyl iodide | N-alkylation | Sodium hydride | General Knowledge |

| 1-Methyl-5-nitroimidazole | 1-Methylimidazole | Nitration | Nitrating agent | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Direct Synthetic Pathways to 5-(4-Bromophenyl)-1-methylimidazole

With the necessary precursors in hand, the final assembly of this compound can be achieved through various synthetic strategies. Cross-coupling reactions are particularly powerful for forming the aryl-imidazole bond.

Detailed Analysis of Liquid-Phase Synthesis Techniques

Liquid-phase synthesis offers a homogeneous reaction environment, which can lead to high reaction rates and yields. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds and is well-suited for the synthesis of this compound. musechem.comorganic-chemistry.org This reaction would involve the palladium-catalyzed coupling of a 5-halo-1-methylimidazole (e.g., 5-bromo-1-methylimidazole) with (4-bromophenyl)boronic acid. medjchem.com

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.com The choice of solvent and base is crucial for the reaction's success. A variety of solvents, including toluene, dioxane, and dimethylformamide (DMF), can be used, often in the presence of an aqueous base solution like sodium carbonate or potassium phosphate. musechem.commdpi.com Microwave irradiation has also been shown to accelerate these coupling reactions significantly. researchgate.netmedjchem.com

A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids demonstrated that good yields were obtained using Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com These conditions could be adapted for the synthesis of the target imidazole compound.

Investigation of Solid-Phase Synthesis Protocols

Solid-phase synthesis (SPS) offers several advantages, including the simplification of purification procedures, as excess reagents and by-products can be easily washed away from the resin-bound product. chemicalbook.comnih.gov This methodology is highly amenable to automation and the creation of compound libraries. chemicalbook.com

For the synthesis of this compound, a solid-phase approach could involve anchoring either the imidazole or the phenyl precursor to a solid support. A strategy for the solid-phase synthesis of 2,4,5-triarylimidazoles has been developed where the imidazole core is directly linked to the resin through one of its nitrogen atoms. lookchem.com This allows for the independent variation of substituents at other positions.

Another approach could involve immobilizing a suitable precursor on a resin, for example, an amino acid attached to Wang resin. nih.gov This can then be elaborated through a series of steps to construct the imidazole ring on the solid support. For instance, the synthesis of 1,5-disubstituted 2-aryliminoimidazolidines has been achieved starting from resin-bound N-acylated amino acid amides. nih.gov After the construction of the desired substituted imidazole on the resin, the final product is cleaved from the solid support.

Mechanistic Studies of Key Coupling Reactions

The Suzuki-Miyaura reaction is the most probable key coupling reaction for the synthesis of this compound. Its catalytic cycle is well-established and generally proceeds through three main steps: musechem.comresearchgate.netchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromo-1-methylimidazole), inserting into the carbon-halogen bond to form a Pd(II) intermediate. musechem.comchemrxiv.org

Transmetalation: The organoboron compound (e.g., (4-bromophenyl)boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-determining step. organic-chemistry.orgresearchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product, this compound. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. musechem.comresearchgate.net

The choice of ligands on the palladium catalyst can significantly influence the efficiency of these steps. N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for Suzuki-Miyaura couplings, often providing greater stability and reactivity to the palladium catalyst. medjchem.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound benefits from various catalytic strategies, including transition metal-catalyzed reactions and organocatalysis.

Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel-catalyzed reactions)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgacs.orgnih.gov In the context of synthesizing 5-aryl-1-methylimidazoles, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been effectively employed. acs.org For instance, the reaction of a bromo-substituted 1-methylimidazole with an arylboronic acid in the presence of a palladium catalyst can yield the desired 5-aryl-1-methylimidazole. acs.org

While palladium catalysis is well-established, nickel-catalyzed reactions are gaining prominence as a more sustainable and cost-effective alternative. Nickel catalysts can effectively mediate the coupling of aryl halides with various partners. Although specific examples for the direct synthesis of this compound using nickel catalysis are not extensively detailed in the provided search results, the general principles of nickel-catalyzed cross-coupling suggest its applicability. These reactions often proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligands is critical in tuning the reactivity and selectivity of the nickel catalyst.

A general approach could involve the coupling of a 1-methylimidazole derivative with a 4-bromophenyl halide or vice versa, mediated by a nickel catalyst. The reaction conditions, including the choice of solvent, base, and temperature, would need to be optimized to achieve high yields and selectivity.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. maynoothuniversity.ie For the synthesis of imidazole frameworks, various organocatalytic strategies have been developed. These often involve the activation of substrates through the formation of reactive intermediates like iminium ions. maynoothuniversity.ie

While direct organocatalytic methods for the synthesis of this compound are not explicitly described in the provided information, the principles of organocatalysis can be applied. For example, an organocatalyst could facilitate the condensation of a dicarbonyl compound, an aldehyde (such as 4-bromobenzaldehyde), and an amine (methylamine) along with an ammonia source to construct the imidazole ring. nih.gov The catalyst would activate the substrates and control the stereoselectivity of the reaction if a chiral center were to be introduced.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.netresearchgate.net In the synthesis of imidazole derivatives, several green approaches have been explored. nih.govresearchgate.netresearchgate.net

These include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or even solvent-free conditions. amazonaws.com

Catalytic Methods: Employing catalysts, both metal-based and organocatalytic, to improve reaction efficiency and reduce the need for stoichiometric reagents. rsc.orgrasayanjournal.co.in

Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and shorter reaction times. nih.govresearchgate.netumsida.ac.id

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the final product, reducing the number of synthetic steps and purification procedures. amazonaws.comresearchgate.net

For the synthesis of this compound, a green chemistry approach might involve a one-pot, multicomponent reaction using a recyclable catalyst under solvent-free or aqueous conditions.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. This process typically involves systematically varying parameters such as temperature, reaction time, catalyst loading, and the nature of the solvent and base. researchgate.net

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Rationale for Optimization | Potential Impact on Yield and Purity |

| Catalyst | The choice of catalyst (e.g., palladium, nickel) and its ligand can significantly influence reaction rate and selectivity. | A more active and selective catalyst can lead to higher yields and fewer byproducts. |

| Solvent | The solvent can affect the solubility of reactants and the stability of intermediates. | The optimal solvent can improve reaction rates and facilitate product isolation. |

| Base | The base is often required to activate one of the reactants or neutralize acidic byproducts. | The strength and nature of the base can impact the reaction equilibrium and prevent side reactions. |

| Temperature | Reaction temperature affects the rate of reaction. | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Optimizing the reaction time prevents incomplete conversion or the formation of degradation products. |

For instance, in a Suzuki-Miyaura coupling to synthesize a 4(5)-aryl-1H-imidazole, the reaction conditions were optimized by screening different palladium catalysts, bases, and solvents to achieve high yields. acs.org Similarly, for the synthesis of 2,4,5-triarylimidazoles, the amount of catalyst and the choice of solvent were found to be crucial for maximizing the product yield. rasayanjournal.co.in A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.

Purification and Isolation Techniques for Research Grade Material

Obtaining a research-grade material requires efficient purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. Common methods for the purification of imidazole derivatives include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org For some imidazole derivatives, recrystallization from solvents like methanol can yield pure products. acs.org

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. Silica gel is a common stationary phase for the purification of organic compounds. flash-chromatographie.com The choice of eluent (mobile phase) is critical for achieving good separation. For example, a mixture of petroleum ether and ethyl ether has been used for the purification of imidazole derivatives. flash-chromatographie.com

Acid-Base Extraction: The basic nature of the imidazole ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the imidazole, which then partitions into the aqueous phase. The aqueous layer is then basified, and the deprotonated imidazole is extracted back into an organic solvent. This method can be effective in removing non-basic impurities.

Selective Precipitation: In some cases, the desired imidazole can be selectively precipitated from a reaction mixture as a salt. For instance, the addition of a strong acid like toluene-4-sulfonic acid to a mixture of imidazole regioisomers can lead to the selective precipitation of one isomer as its tosylate salt. google.com

The choice of purification method depends on the physical properties of this compound (e.g., solid or oil) and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired purity for research applications.

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 5-(4-Bromophenyl)-1-methylimidazole, distinct signals are expected for the protons of the imidazole (B134444) ring, the methyl group, and the bromophenyl substituent.

Imidazole Protons: The protons on the imidazole ring, specifically at the C2 and C4 positions, would appear as singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts would be influenced by the electronic effects of the adjacent nitrogen atoms and the 4-bromophenyl group.

Methyl Protons: The three protons of the methyl group attached to the N1 position of the imidazole ring would give rise to a sharp singlet, expected to be in the upfield region of around δ 3.5-4.0 ppm.

Bromophenyl Protons: The 4-bromophenyl group would exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (approximately δ 7.2-7.8 ppm). The protons closer to the bromine atom would likely be deshielded and appear at a higher chemical shift.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-2 | 7.5 - 8.0 | Singlet |

| Imidazole H-4 | 7.0 - 7.5 | Singlet |

| N-CH₃ | 3.5 - 4.0 | Singlet |

| Bromophenyl H-2', H-6' | 7.4 - 7.8 | Doublet |

| Bromophenyl H-3', H-5' | 7.2 - 7.6 | Doublet |

This table is predictive and based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Imidazole Carbons: The carbon atoms of the imidazole ring would resonate in the aromatic region, typically between δ 115 and 140 ppm. The C2, C4, and C5 carbons would each produce a distinct signal.

Methyl Carbon: The carbon of the N-methyl group would appear as a single peak in the upfield region, likely around δ 30-35 ppm.

Bromophenyl Carbons: The six carbons of the bromophenyl ring would give rise to four signals due to symmetry. The carbon atom bonded to the bromine (C-4') would be significantly influenced by the halogen's electronic effects. The other aromatic carbons would appear in the typical range of δ 120-135 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4 | 115 - 125 |

| Imidazole C-5 | 125 - 135 |

| N-CH₃ | 30 - 35 |

| Bromophenyl C-1' | 130 - 135 |

| Bromophenyl C-2', C-6' | 128 - 132 |

| Bromophenyl C-3', C-5' | 130 - 134 |

| Bromophenyl C-4' | 120 - 125 |

This table is predictive and based on analogous structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would be most informative for confirming the coupling between the adjacent protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal, for instance, linking the N-methyl proton signal to the N-methyl carbon signal.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bond vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole and phenyl rings would be found in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the imidazole ring and the N-methyl group would likely appear in the 1300-1000 cm⁻¹ range.

C-Br Stretching: A characteristic absorption for the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C/C=N Stretch | 1600 - 1450 |

| C-N Stretch | 1300 - 1000 |

| C-Br Stretch | 600 - 500 |

This table is predictive and based on analogous structures. Actual experimental values may vary.

An article on the chemical compound “this compound,” focusing on its spectroscopic and structural elucidation, could not be generated. Extensive searches for specific research data on the mass spectrometry and X-ray crystallography of this compound did not yield the detailed scientific findings necessary to populate the requested sections and subsections.

Searches for high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS) for fragmentation studies, single-crystal X-ray diffraction analysis, and powder X-ray diffraction in polymorphism studies for this compound did not provide any specific experimental data, such as measured mass-to-charge ratios, fragmentation patterns, or crystallographic parameters. Without access to peer-reviewed scientific literature detailing these analyses for the specified compound, a thorough, informative, and scientifically accurate article adhering to the provided outline cannot be constructed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. These methods provide insights into electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. DFT studies on molecules similar to 5-(4-Bromophenyl)-1-methylimidazole typically focus on optimizing the molecular geometry to its lowest energy state and calculating the distribution of electron density.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Description |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | C: -0.1 to 0.2 e | Provides an estimation of the partial charge on each atom. |

| N: ~ -0.4 e | ||

| Br: ~ -0.1 e | ||

| Electrostatic Potential | Negative around N atoms | Maps the charge distribution and predicts sites for electrophilic attack. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, provide a detailed picture of the molecular orbitals (MOs).

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO is likely to be localized on the π-system of the imidazole (B134444) and phenyl rings, while the LUMO may have significant contributions from the antibonding orbitals of the same systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and dynamic behavior of molecules over time.

Conformational Analysis and Energy Minima

The bond connecting the bromophenyl group and the imidazole ring in this compound allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations, known as energy minima. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. The conformations corresponding to the lowest points on this surface are the most likely to be observed. These studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for a more extensive exploration of the conformational space than static conformational analysis. MD simulations can reveal how the molecule flexes, bends, and rotates at a given temperature, providing a more realistic picture of its behavior in a dynamic environment. Such simulations on related heterocyclic compounds have been used to understand their stability and interactions in biological systems. github.io

Prediction of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. While experimental NMR data for the closely related 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole is available, specific computational predictions for this compound would require dedicated calculations.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Technique | Predicted Data (Hypothetical) | Experimental Data Reference |

| 1H NMR | Phenyl protons: 7.2-7.6 ppm | For related compounds, phenyl protons appear in a similar region. |

| Imidazole protons: 7.0-7.8 ppm | ||

| Methyl protons: ~3.7 ppm | ||

| 13C NMR | Phenyl carbons: 120-135 ppm | |

| Imidazole carbons: 115-140 ppm | ||

| Methyl carbon: ~35 ppm |

Note: The predicted values in this table are illustrative and not based on actual computational data for this compound. Experimental data references are for structurally similar compounds.

Reaction Pathway and Mechanism Elucidation via Computational Approaches

The synthesis of 1,4,5-trisubstituted imidazoles, such as this compound, can be achieved through various synthetic routes. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions by mapping the potential energy surface and identifying transition states.

One common route to the imidazole core is the Van Leusen reaction, which involves the coupling of a tosylmethyl isocyanide (TosMIC) with an aldimine. For N-substituted imidazoles, alternative pathways are often employed. A plausible synthetic approach for this compound involves the reaction of an α-haloketone with an amidine, or a multi-component reaction.

Theoretical studies on the formation of the imidazole ring highlight the importance of several key steps. For instance, in the condensation reaction involving an α-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) (a variation of the Debus-Radziszewski imidazole synthesis), computational analysis reveals the intricate sequence of condensation and cyclization steps. DFT calculations can model the transition states for each step, providing activation energies and reaction enthalpies. These calculations help in understanding the regioselectivity of the substitution on the imidazole ring.

Furthermore, computational studies on the denitrogenative transformation of 5-amino-1,2,3-triazoles to form functionalized 1H-imidazoles provide another perspective on imidazole ring formation. mdpi.com These acid-mediated reactions involve intramolecular cyclization followed by triazole ring opening and insertion of a carbene intermediate. mdpi.com The stability of intermediates and the energy barriers for each step can be calculated using DFT, offering a detailed mechanistic picture. The presence of the 4-bromophenyl group is expected to influence the electronic properties of the intermediates and transition states, which can be quantified through computational analysis.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. These studies correlate the structural or physicochemical properties of a series of compounds with their biological activities.

For imidazole derivatives, SAR studies have been conducted for various therapeutic targets, including antifungal, anticancer, and antiviral agents. nih.govnih.govmdpi.com The insights from these studies can be extrapolated to understand the potential role of the structural features of this compound.

Influence of Substituents on Biological Activity:

The Phenyl Group at C5: The presence of an aryl group at the C5 position is a common feature in many biologically active imidazoles. The nature and substitution pattern on this phenyl ring significantly modulate the activity.

The Bromo Substituent: The bromine atom at the para-position of the phenyl ring is an electron-withdrawing group that also increases lipophilicity. In SAR studies of other heterocyclic compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of a bromine atom at the para-position of the phenyl nucleus was found to enhance antimicrobial and anticancer activities. nih.gov This enhancement is often attributed to improved binding interactions with the target protein, potentially through halogen bonding, and altered pharmacokinetic properties.

The Methyl Group at N1: The N1-substituent is critical for the biological activity of imidazoles. The methyl group in this compound is a small, lipophilic group. SAR studies on other imidazole series have shown that the nature of the N1-substituent can drastically affect potency and selectivity. For instance, in a series of antifungal imidazole derivatives, replacing a benzyl (B1604629) group with a smaller n-butyl group at the N1 position altered the activity. nih.gov

QSAR Models:

QSAR models provide a quantitative correlation between the structural descriptors of a molecule and its biological activity. For imidazole-based compounds, QSAR studies have been developed for various activities, including antimicrobial and anticancer effects. nih.govresearchgate.netnih.govmdpi.comespublisher.com These models often use descriptors such as:

Electronic Descriptors: Hammett constants, dipole moment, and atomic charges. The bromine atom in this compound would significantly influence these parameters.

Steric Descriptors: Molar refractivity and van der Waals volume.

Lipophilic Descriptors: LogP (partition coefficient).

A hypothetical QSAR study on a series of 5-(4-substituted-phenyl)-1-methylimidazoles could reveal the quantitative impact of the substituent's electronic and steric properties on a specific biological activity.

Data from Related Imidazole Derivatives:

While specific SAR data for this compound is not available, the following table presents data from a study on related imidazole derivatives with antifungal activity, illustrating the impact of substitutions on the imidazole scaffold. nih.gov

| Compound | R1 | R2 | R3 | IC50 (µM) against S. cerevisiae |

| 1 | H | 4-Cl-Ph | H | 110 ± 14.14 |

| 2 | Benzyl | 4-Cl-Ph | H | 95 ± 7.07 |

| 3 | n-Butyl | 4-Cl-Ph | H | 220 ± 14.14 |

Table 1: Antifungal activity of selected imidazole derivatives. nih.gov

This data demonstrates that the substituent at the N1 position (R1) significantly influences the antifungal activity, with the benzyl group providing slightly better activity than a hydrogen, and a notable decrease in activity with an n-butyl group. nih.gov The 4-chlorophenyl group at R2 is analogous to the 4-bromophenyl group in the target compound.

In another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a similar structural motif, the compounds exhibited anticancer activity. mdpi.com The binding affinities of these compounds with the tubulin–combretastatin A-4 binding site were found to be in the range of -6.502 to -8.341 kcal/mol, with interactions including hydrogen bonds and halogen bonds. mdpi.com This suggests that the bromophenyl moiety can play a crucial role in binding to biological targets.

Design and Synthesis of Derivatives and Analogues

Strategic Modification of the Phenyl Ring System

The 4-bromophenyl moiety of the title compound serves as a key handle for introducing structural diversity. The bromine atom can be readily displaced or transformed using a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, and alkynyl groups. For instance, the Suzuki coupling of 5-(4-bromophenyl)-1-methylimidazole with various boronic acids can yield a library of derivatives with diverse electronic and steric properties.

Furthermore, the phenyl ring itself can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, to introduce additional functional groups. The position of these new substituents will be directed by the existing bromo and imidazole (B134444) groups. The modification of the phenyl ring has been shown to be a viable strategy for creating novel compounds with altered biological profiles. For example, the introduction of a pyridinyl moiety to a related phenyl-containing scaffold has led to the development of novel antimitotic agents. nih.gov

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated the synthesis of various analogues by reacting the parent compound with different aromatic aldehydes. nih.gov This approach highlights a common strategy for modifying the phenyl ring's substitution pattern to explore structure-activity relationships. nih.gov

Alterations to the Imidazole Core

The imidazole ring is another focal point for synthetic modification. The reactivity of the C2, C4, and C5 positions of the imidazole ring allows for the introduction of various substituents. For instance, lithiation of the C2 position followed by quenching with an electrophile can introduce a range of functional groups at this site.

Moreover, the fundamental imidazole scaffold can be replaced with other five-membered heterocyclic rings, such as pyrazole, triazole, or oxazole, to create bioisosteric analogues. These alterations can significantly impact the compound's hydrogen bonding capabilities, lipophilicity, and metabolic stability. The synthesis of 4,5-disubstituted imidazoles can be achieved through a one-pot condensation of 1,2-diketones and urotropine, offering a pathway to analogues with different substitution patterns on the imidazole core. organic-chemistry.org

The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a powerful tool for constructing the imidazole ring itself and has been employed to create a variety of substituted imidazole-based molecules. mdpi.com This method allows for the synthesis of 1,4,5-trisubstituted, 1,5-disubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles, showcasing the versatility in accessing diverse substitution patterns on the imidazole core. mdpi.com

Variations in the N-Methyl Substituent

The N-methyl group at the N1 position of the imidazole ring can be replaced with a variety of other alkyl or aryl groups. This can be achieved by N-alkylation of the parent 5-(4-bromophenyl)imidazole with different alkyl halides or by employing alternative synthetic routes that allow for the introduction of diverse N-substituents from the outset.

The nature of the N-substituent can influence the compound's steric bulk, electronic properties, and ability to engage in specific interactions with biological targets. For example, replacing the methyl group with a longer alkyl chain or a bulky aromatic group can alter the compound's solubility and membrane permeability. Research on related imidazo[4,5-c] and [4,5-b]pyridine derivatives has shown that alkylation with different halides, such as 4-chlorobenzyl or butyl bromide, leads to the formation of various N-regioisomers, highlighting the possibility of introducing diverse substituents at the nitrogen positions. nih.gov

Synthesis of Poly-substituted Imidazole Analogues

The combination of the synthetic strategies described above allows for the creation of poly-substituted imidazole analogues with multiple points of diversity. For instance, a derivative could be synthesized with a modified phenyl ring, an altered imidazole core, and a different N-substituent. Such multi-component modifications enable a fine-tuning of the molecule's properties for specific applications.

The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through a one-pot, multi-component reaction involving a benzil, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). rsc.orgamazonaws.com This approach allows for the rapid generation of a library of highly substituted imidazole derivatives. For example, the reaction of benzil, p-tolualdehyde, 4-bromoaniline, and ammonium acetate would yield 1-(4-bromophenyl)-4,5-diphenyl-2-p-tolyl-1H-imidazole, a polysubstituted analogue of the title compound. rsc.org

The following table showcases examples of synthesized poly-substituted imidazole derivatives:

| Entry | Aldehyde | Amine | Product |

| 1 | 4-Nitrobenzaldehyde | p-Toluidine | 2-(4-Nitrophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole |

| 2 | 4-Chlorobenzaldehyde | p-Toluidine | 2-(4-Chlorophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole |

| 3 | p-Tolualdehyde | 4-Bromoaniline | 1-(4-Bromophenyl)-4,5-diphenyl-2-p-tolyl-1H-imidazole |

This table is generated based on the types of reactions described in the provided search results for illustrative purposes.

Conformational Analysis of Derived Compounds

Understanding the three-dimensional structure and conformational preferences of the synthesized derivatives is crucial for rational drug design and for predicting their interactions with biological targets. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the solid-state and solution-phase conformations of these molecules.

Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to perform conformational analysis and to calculate various molecular descriptors. nih.gov These studies can predict the most stable conformers and provide insights into the rotational barriers around key single bonds, such as the bond connecting the phenyl and imidazole rings. For instance, a potential energy surface (PES) scan can be performed to identify the lowest energy conformation of a molecule. nih.gov The conformational analysis of related structures, such as 5,5-bis(bromomethyl)-2-methyl-2-(4-chlorophenyl)-1,3-dioxane, has been investigated using NMR and X-ray data, revealing preferred conformations in both crystalline and solution phases. bohrium.com

The following table summarizes key aspects of conformational analysis techniques:

| Technique | Information Provided |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. |

| NMR Spectroscopy | Information about the molecule's structure and dynamics in solution. |

| DFT Calculations | Prediction of stable conformers, rotational energy barriers, and electronic properties. nih.gov |

Research Applications in Medicinal Chemistry and Biological Systems

Role as a Privileged Scaffold in Drug Discovery Research

The imidazole (B134444) ring system, a core component of 5-(4-bromophenyl)-1-methylimidazole, is recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is attributed to its structural and electronic properties, which allow it to interact with a wide array of biological targets with high affinity. The electron-rich nature of the imidazole core, with its two nitrogen atoms, facilitates binding to various enzymes and receptors through hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov

The versatility of the imidazole scaffold is evident in its presence in numerous FDA-approved drugs and naturally occurring molecules like histamine (B1213489) and histidine. nih.gov Medicinal chemists frequently utilize this scaffold to design and synthesize new compounds with potential therapeutic value against a range of diseases, including cancer and microbial infections. nih.govnih.gov The substitution of a 4-bromophenyl group at the 5-position and a methyl group at the 1-position of the imidazole ring, as seen in the title compound, creates a specific chemical architecture that has been explored for targeted therapeutic applications.

Investigation of Molecular Interactions with Biological Targets

The potential of this compound and its derivatives as therapeutic agents is rigorously investigated through studies of their interactions with specific biological molecules.

Ligand-Target Binding Studies (e.g., enzyme inhibition, receptor binding)

Derivatives of the core this compound structure have been identified as potent inhibitors of various enzymes and modulators of receptor activity. A notable example is the development of dual endothelin (ET) receptor antagonists for conditions like pulmonary arterial hypertension. researchgate.netnih.govnih.gov One such derivative, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), which contains the 5-(4-bromophenyl) moiety, is a potent dual inhibitor of both the ETA and ETB receptors. researchgate.netnih.gov

Furthermore, the imidazole scaffold is a key feature in inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov For instance, trisubstituted imidazole compounds were found to have off-target inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). nih.gov This led to the optimization of imidazole-based compounds that effectively inhibit mutant forms of EGFR. nih.gov In other studies, derivatives of 4-(4-bromophenyl)-thiazol-2-amine, a structurally related scaffold, have demonstrated significant anticancer activity, with some compounds showing efficacy comparable to the standard drug 5-fluorouracil. nih.gov

| Derivative Type | Target | Activity |

| Pyrimidine derivative | Endothelin Receptors (ETA/ETB) | Potent dual antagonist. researchgate.netnih.gov |

| Trisubstituted Imidazole | Epidermal Growth Factor Receptor (EGFR) | Effective inhibition of mutant EGFR. nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative | MCF7 Cancer Cell Line | IC50 = 10.5 μM. nih.gov |

| N-substituted-(4-bromophenyl) sulfonamide | Acetylcholinesterase (AChE) | Good inhibition with IC50 values of 92.13-98.72 µM. juniperpublishers.com |

| N-substituted-(4-bromophenyl) sulfonamide | α-glucosidase | Good inhibition with IC50 values of 123.36-142.52 µM. juniperpublishers.com |

Molecular Docking and Dynamics for Binding Site Characterization

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how compounds like this compound interact with their biological targets at an atomic level. pensoft.netmdpi.com These techniques predict the binding conformation and affinity of a ligand within the active site of a protein.

For example, molecular docking studies have been performed on derivatives of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, a related scaffold, targeting the EGFR kinase domain. ijpsjournal.com These studies help in visualizing the binding interactions and guiding the design of more potent inhibitors. ijpsjournal.com Similarly, docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have revealed favorable interactions within the binding pockets of various protein targets, corroborating their observed biological activities. nih.gov

MD simulations provide further insights into the stability of the ligand-protein complex over time. pensoft.netnih.gov Studies on halogenated chalcones with imidazole skeletons have used MD simulations to assess the stability of their complexes with the EGFR protein. pensoft.net These simulations can reveal crucial information about the dynamic behavior of the complex, which is essential for rational drug design. nih.govajchem-a.com

| Compound/Derivative Class | Target Protein | Docking/Simulation Finding |

| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase | High docking scores compared to standard drug erlotinib. ijpsjournal.com |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various (e.g., PDB ID: 1JIJ, 4WMZ, 3ERT) | Good docking scores within the binding pocket. nih.gov |

| Halogenated imidazole chalcones | EGFR | MD simulations confirm the stability of the ligand-protein complex. pensoft.net |

| Imidazole derivatives | SARS-CoV-2 Main Protease (Mpro) | Strong binding affinities, with C10 showing -8.3 Kcal/mol. mdpi.com |

Exploration of Structure-Activity Relationships for Targeted Modulation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how chemical structure influences biological activity. For imidazole-based compounds, SAR studies have been crucial in optimizing their therapeutic potential. nih.govnih.gov

Research has shown that substitutions at various positions on the imidazole or the associated phenyl ring can dramatically alter the compound's potency and selectivity. nih.gov For instance, in a series of phenyl imidazole derivatives developed as Smoothened (Smo) antagonists, modifications to the phenyl and imidazole moieties led to the discovery of potent and orally bioavailable compounds. nih.gov Similarly, for 4(5)-aryl-2-amino-1H-imidazoles, the substitution pattern on the phenyl group and the nature of the substituent at the N1 position of the imidazole were found to significantly impact their activity as biofilm inhibitors. nih.gov

In the case of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the length of the alkyl chain on the nitrogen atom was found to correlate with acetylcholinesterase inhibitory activity, where increased lipophilicity enhanced the activity. juniperpublishers.com Conversely, for α-glucosidase inhibition by the same series, the position of chloro-substitution on a benzyl (B1604629) group was critical, with ortho- and para-substitutions being more effective than meta-substitution. juniperpublishers.com

Application in Probe Development for Biological Pathway Elucidation

The structural features of imidazole-based compounds make them suitable for the development of chemical probes, which are valuable tools for studying biological pathways and cellular processes. mdpi.commdpi.com These probes can be designed to interact with specific targets and often incorporate a reporter group, such as a fluorophore, to allow for detection and visualization.

For example, imidazole derivatives have been designed as fluorescent chemosensors for detecting metal ions like Fe³⁺ and V⁵⁺. bohrium.com The interaction of the imidazole-based probe with these ions leads to a change in its fluorescent properties, enabling their detection. bohrium.com Other research has focused on creating pH-responsive fluorescent probes using imidazole and indole (B1671886) groups. mdpi.com These probes can sensitively report on pH changes within cellular compartments, which is crucial for understanding various physiological and pathological processes. mdpi.com

The development of such probes based on the this compound scaffold could provide powerful tools for investigating the roles of its target proteins in cellular signaling and disease progression.

Contribution to the Design of Novel Bioactive Scaffolds

The this compound structure not only acts as a privileged scaffold itself but also serves as a starting point for the design of entirely new bioactive scaffolds. nih.govnih.govresearchgate.net Through techniques like scaffold morphing and bioisosteric replacement, medicinal chemists can evolve the initial structure to create novel chemical entities with improved properties.

For instance, research on a known Smoothened antagonist led to the development of a new series of phenyl imidazole derivatives through scaffold morphing. nih.gov This process involves making significant but rational changes to the core structure to explore new chemical space and identify compounds with enhanced activity or better pharmacokinetic profiles. Similarly, thiazolo[4,5-d]pyrimidines, which are considered isosteres of purines, have been extensively developed as a privileged scaffold, demonstrating how modifications to a core heterocyclic system can lead to a wide range of pharmacological activities. nih.govresearchgate.net The insights gained from studying the bioactivity of this compound and its derivatives can inspire the design of next-generation therapeutic agents built upon novel and optimized molecular frameworks.

Applications in Materials Science and Catalysis Research

Utilization as a Ligand in Organometallic Chemistry

The nitrogen atoms within the imidazole (B134444) ring of 5-(4-Bromophenyl)-1-methylimidazole possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This characteristic allows the compound to act as a ligand in the formation of organometallic complexes, which are foundational to the development of novel materials and catalysts.

While direct research on this compound in the formation of Metal-Organic Frameworks (MOFs) is not extensively documented, the principles of MOF design using closely related imidazole derivatives provide a strong indication of its potential. For instance, the structural analogue 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid (p-BrPhH3IDC) has been successfully employed in the synthesis of six distinct MOFs with main group and transition metals such as Calcium (Ca), Strontium (Sr), Zinc (Zn), Cobalt (Co), and Cadmium (Cd).

The synthesis of these MOFs was achieved under hydro(solvo)thermal conditions, yielding a variety of structural dimensionalities ranging from one-dimensional (1D) to three-dimensional (3D) polymers. The specific metal ion and reaction conditions dictated the final topology of the framework. The presence of the bromophenyl group and the imidazole core played a crucial role in the self-assembly process, and intermolecular interactions such as hydrogen bonds and π-π stacking contributed to the stability of the resulting supramolecular structures. The photoluminescent properties of these MOFs were also investigated, highlighting the potential for developing functional materials with optical applications.

Table 1: Examples of MOFs Synthesized with a 2-(p-Bromophenyl)-imidazole Dicarboxylate Ligand

| Metal Ion | Resulting MOF Formula | Dimensionality |

| Ca | [Ca(p-BrPhHIDC)(H2O)2]n | 2D |

| Sr | [Sr(p-BrPhHIDC)(H2O)]n | 2D |

| Zn | [Zn(p-BrPhHIDC)(H2O)]n | 1D |

| Co | {[Co(p-BrPhH2IDC)2]·2H2O}n | 2D |

| Cd | [Cd1.5(p-BrPhHIDC)(p-BrPhH2IDC)(H2O)]n | 2D |

| Cd | {[Cd2(p-BrPhHIDC)2(4,4′-bipy)]·4H2O}n | 3D |

Data synthesized from studies on 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid.

The successful use of this related compound underscores the viability of this compound as a building block for constructing new MOFs with potentially interesting porous, catalytic, and luminescent properties.

Metal complexes incorporating imidazole-based ligands are known to exhibit significant catalytic activity in a variety of organic transformations. The electronic properties of the imidazole ring can be tuned by substituents, which in turn influences the catalytic performance of the corresponding metal complex. While specific studies detailing the catalytic activity of metal complexes with this compound are limited, research on related systems provides valuable insights.

For example, iridium(III) complexes have been shown to be effective in photocatalytic reactions within living cells, such as the photoredox oxidation of NADH. nih.gov Similarly, ruthenium(IV) complexes can catalyze the uncaging of therapeutic agents like doxorubicin (B1662922) inside cells. nih.gov These examples demonstrate the potential of metal complexes with imidazole-containing ligands to function in complex biological environments. The presence of the 4-bromophenyl group in this compound could be leveraged for further functionalization or to modulate the electronic and steric properties of the resulting metal complex, thereby fine-tuning its catalytic activity and selectivity.

Incorporation into Polymeric Materials

The functional groups on this compound, particularly the potential for further reactions at the bromine site, make it a candidate for incorporation into polymeric structures. The imidazole moiety itself can be a key component of functional polymers.

A study on the synthesis of poly(tetraphenylimidazole)s demonstrated a synthetic route that could be adapted for monomers like this compound. In this research, a monomer was synthesized via a Suzuki-Miyaura cross-coupling reaction involving a bromophenyl-substituted imidazole derivative and a vinylphenylboronic acid. rsc.org This was followed by free radical polymerization to yield the final polymer. rsc.org Such polymers, which incorporated a silyl-protected phenolic group, were investigated for their ability to detect fluoride (B91410) ions. rsc.org

This synthetic strategy suggests that this compound could be similarly converted into a vinyl-functionalized monomer and subsequently polymerized. The resulting polymer would feature pendant 4-bromophenyl-1-methylimidazole units, which could impart specific properties to the material, such as thermal stability, chemical resistance, or the ability to coordinate metal ions for catalytic applications.

Application in Advanced Functional Materials Research

The unique combination of a bromophenyl group and a methylimidazole ring in this compound makes it a promising component for the development of advanced functional materials. Imidazole derivatives are increasingly being explored for applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs). The electronic properties of these materials can be enhanced by the incorporation of specific substituents, leading to improved performance in light emission and energy efficiency.

The bromine atom on the phenyl ring of this compound provides a reactive site for cross-coupling reactions, allowing for the facile introduction of other functional groups. This versatility enables the design of complex molecules with tailored electronic and photophysical properties, which are essential for applications in areas such as molecular electronics and sensor technology.

Electrochemical Studies of this compound and its Derivatives

For instance, the electrochemical detection of 4(5)-methylimidazole has been demonstrated using square wave voltammetry (SWV) on a glassy carbon electrode in aqueous alkaline solutions. nih.gov This study highlighted the pH-dependent oxidation of the imidazole derivative and established a method for its quantitative measurement. nih.gov It is plausible that this compound would also exhibit a distinct electrochemical signature that could be exploited for analytical purposes or in the design of redox-active materials. The presence of the electrochemically active bromophenyl group would likely contribute to its redox properties.

Advanced Methodologies and Analytical Techniques in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of 5-(4-Bromophenyl)-1-methylimidazole, enabling its separation from reaction mixtures and the precise assessment of its purity. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be routine purity checks, the analysis of volatile derivatives, or the isolation of the compound on a preparative scale.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC is the most suitable approach. A typical method would employ a C8 or C18 stationary phase, which provides effective separation for compounds with similar characteristics. mdpi.comresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A gradient elution is often preferred over isocratic elution to ensure good resolution of the main peak from any impurities that may have significantly different polarities.

A common mobile phase system would consist of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid or formic acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.netmdpi.com The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more hydrophobic compounds. Detection is most commonly performed using a UV detector, set at a wavelength where the imidazole (B134444) and bromophenyl chromophores exhibit strong absorbance, likely in the range of 210-254 nm. mdpi.comnih.gov

A representative HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Typical Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be expected to yield a sharp, well-defined peak for this compound, with any impurities appearing as separate peaks. The retention time and peak area are used for qualitative identification and quantitative purity assessment, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.comnih.gov While this compound itself has a relatively high boiling point, GC-MS can be employed for the analysis of any volatile impurities or for the characterization of the compound after derivatization. thermofisher.com

For direct analysis, a high-temperature capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, would be suitable. The high temperatures required for elution, however, might pose a risk of thermal degradation.

A more common approach for non-volatile compounds like this is pyrolysis-GC-MS, where the sample is heated to a very high temperature in an inert atmosphere, breaking it down into smaller, volatile fragments that are then analyzed by the GC-MS system. youtube.com The resulting pyrogram is a fingerprint of the original molecule and can be used for identification and structural elucidation.

In a typical GC-MS analysis, the separated components are ionized, most commonly by electron ionization (EI), which causes predictable fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. thermofisher.com

| Parameter | Typical Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

The expected mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions corresponding to the loss of bromine, the methyl group, and cleavage of the imidazole ring.

Preparative Chromatography for Compound Isolation

When larger quantities of highly pure this compound are required for further research, preparative chromatography is the method of choice. teledynelabs.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. lcms.cz

The goal of preparative chromatography is to isolate the target compound from impurities. teledynelabs.com The method development process often starts at the analytical scale to optimize the separation and is then scaled up to the preparative system. The selection of the stationary and mobile phases is crucial for achieving the desired purity and yield.

Reversed-phase chromatography is commonly used for preparative isolation of compounds like this compound. The conditions are similar to those used in analytical HPLC, but the column dimensions are significantly larger, and the sample is injected at a much higher concentration.

| Parameter | Typical Condition |

| Column | C18 preparative column (e.g., 250 mm x 21.2 mm, 10 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or step gradient |

| Flow Rate | 20-50 mL/min |

| Detection | UV at 254 nm |

| Fraction Collection | Triggered by UV signal threshold |

After the separation, fractions containing the purified compound are collected, and the solvent is removed, typically by rotary evaporation, to yield the isolated this compound. The purity of the isolated compound is then confirmed by analytical HPLC.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) in Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material. uniroma1.it By measuring the difference in heat flow between the sample and a reference as a function of temperature, DSC can detect events such as melting, crystallization, and glass transitions.

For this compound, a crystalline solid, DSC is primarily used to determine its melting point and enthalpy of fusion. A typical DSC thermogram would show a sharp endothermic peak corresponding to the melting of the compound. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. This data is a critical indicator of the compound's purity; impurities will typically broaden the melting peak and lower the melting point.

| Parameter | Typical Condition |

| Sample Pan | Aluminum, hermetically sealed |

| Sample Weight | 2-5 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to a temperature above the melting point |

| Atmosphere | Nitrogen, 50 mL/min |

The resulting DSC curve provides a precise measurement of the melting point, which is a key physical property for the identification and quality control of this compound.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound. orientjchem.orgresearchgate.net

A TGA experiment involves heating a small amount of the sample at a constant rate and monitoring its weight. The resulting TGA curve plots the percentage of weight loss against temperature. For this compound, the TGA curve would likely show a stable baseline until the onset of decomposition. The temperature at which significant weight loss begins is an indicator of the compound's thermal stability. orientjchem.org

The decomposition of this compound is expected to occur in one or more steps, corresponding to the cleavage of different parts of the molecule. The presence of the bromine atom may influence the decomposition pathway. capes.gov.br The derivative of the TGA curve, known as the DTG curve, shows the rate of weight loss and can help to distinguish between overlapping decomposition steps. orientjchem.org

| Parameter | Typical Condition |

| Crucible | Alumina or platinum |

| Sample Weight | 5-10 mg |

| Heating Rate | 10 °C/min or 20 °C/min |

| Temperature Range | 25 °C to 600 °C or higher |

| Atmosphere | Nitrogen or air, 50-100 mL/min |

The data obtained from TGA is crucial for understanding the thermal limits of this compound, which is important for storage, handling, and formulation development.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-IR)

In the comprehensive analysis of "this compound," advanced hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) offer unparalleled specificity and sensitivity. These methods are crucial for the unambiguous identification and quantification of the compound in complex matrices, providing detailed structural and molecular information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds like many substituted imidazoles.

Methodology and Hypothetical Research Findings:

In a hypothetical LC-MS/MS analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system would likely be employed. The compound, being moderately polar, would be retained on a C18 stationary phase, with elution achieved using a gradient of an organic solvent (like acetonitrile or methanol) and water, often with additives such as formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is adept at ionizing polar molecules. In positive ion mode, the imidazole nitrogen atoms can be readily protonated, yielding a protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

In the tandem mass spectrometry (MS/MS) stage, the precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation would likely involve the cleavage of the bond between the phenyl and imidazole rings, as well as fragmentation within the imidazole ring itself.

Hypothetical LC-MS/MS Data Table:

The following interactive table illustrates the type of data that would be generated in a hypothetical LC-MS/MS experiment for the analysis of this compound.

| Parameter | Value | Description |

| Chromatography | ||

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | A standard reversed-phase column suitable for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase to facilitate ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |

| Gradient | 10-90% B over 10 min | A typical gradient to ensure good separation. |

| Flow Rate | 0.3 mL/min | Standard flow rate for this column dimension. |

| Retention Time (RT) | ~5.2 min | Hypothetical retention time under these conditions. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | Suitable for protonating the basic nitrogen atoms of the imidazole ring. |

| Precursor Ion [M+H]⁺ | 237.0/239.0 m/z | Isotopic doublet due to the presence of ⁷⁹Br and ⁸¹Br. |

| Product Ion 1 | 155.1 m/z | Hypothetical fragment corresponding to the loss of the bromophenyl group. |

| Product Ion 2 | 82.1 m/z | Hypothetical fragment corresponding to the protonated methylimidazole moiety. |

| Collision Energy | 25 eV | A typical energy to induce fragmentation. |

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful technique for the separation and identification of volatile compounds. news-medical.net It combines the high-resolution separation of gas chromatography with the structural information provided by infrared spectroscopy, making it particularly useful for distinguishing between isomers. chromatographytoday.com

Methodology and Hypothetical Research Findings:

For a GC-IR analysis of this compound, the compound would need to be sufficiently volatile and thermally stable to be vaporized in the GC inlet without decomposition. Given its predicted boiling point, this is likely feasible. The vaporized sample is then separated on a capillary column based on its boiling point and interactions with the stationary phase.

As the separated compound elutes from the GC column, it passes through a heated light pipe in the IR spectrometer. chromatographytoday.com An infrared beam is passed through the light pipe, and the absorption of IR radiation by the compound is measured. This provides a vapor-phase infrared spectrum of the pure, separated analyte. The resulting IR spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for its various functional groups.

Hypothetical GC-IR Data Table:

The following interactive table presents hypothetical data that would be obtained from a GC-IR analysis of this compound.

| Parameter | Value | Description |

| Gas Chromatography | ||

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, non-polar column suitable for a wide range of compounds. |

| Inlet Temperature | 250 °C | To ensure complete vaporization. |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C | A standard temperature program for separating semi-volatile compounds. |

| Carrier Gas | Helium | An inert carrier gas. |

| Retention Time (RT) | ~15.8 min | Hypothetical retention time under these conditions. |

| Infrared Spectroscopy | ||

| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | Characteristic of the C-H bonds on the phenyl ring. |

| C-H stretch (aliphatic) | ~2950-2850 cm⁻¹ | From the methyl group on the imidazole ring. |

| C=C stretch (aromatic) | ~1600, 1480 cm⁻¹ | Vibrations of the carbon-carbon bonds in the phenyl ring. |

| C=N stretch (imidazole) | ~1550 cm⁻¹ | Characteristic of the imidazole ring. |

| C-Br stretch | ~650-550 cm⁻¹ | Indicative of the bromo-substituent on the phenyl ring. |

These advanced hyphenated techniques, through the detailed and specific data they provide, are indispensable for the rigorous characterization of "this compound" in a research context.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 5-(4-Bromophenyl)-1-methylimidazole and its analogues. While traditional methods for imidazole (B134444) synthesis exist, future research will likely focus on more sophisticated and enabling technologies.